1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide
Description
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O3S/c1-3-16-8-11(9(2)15-16)21(19,20)17-6-4-5-10(7-17)12(18)14-13/h8,10H,3-7,13H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJQDQJGIQIPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Piperidine Introduction: The sulfonylated pyrazole is reacted with piperidine under suitable conditions to introduce the piperidine moiety.
Carbohydrazide Formation: Finally, the compound is treated with hydrazine hydrate to form the carbohydrazide group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
The compound 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide has garnered attention in various scientific domains, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its therapeutic potential, synthesis, and biological activity.
Structure and Properties
This compound is a hybrid compound that combines a piperidine ring with a pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 336.42 g/mol. The compound features a sulfonyl group attached to the pyrazole, which is known to enhance its biological activity by improving solubility and stability.
Medicinal Chemistry
The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies indicate that derivatives of piperidine and pyrazole exhibit significant activity against various inflammatory pathways, making this compound a candidate for further development in treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of compounds containing piperidine and pyrazole structures. For instance, similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be tested for antimicrobial activity in vitro.
Neuropharmacology
Given the structural features of this compound, it may also play a role in neuropharmacology. Compounds with similar scaffolds have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer’s disease. The inhibition of certain enzymes involved in neuroinflammation could be a mechanism of action worth exploring.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The method often includes the formation of the piperidine ring followed by the introduction of the pyrazole moiety through sulfonylation reactions. Variations in synthesis can lead to a library of derivatives, each potentially possessing unique pharmacological profiles.
Case Study 1: Antimicrobial Evaluation
A study evaluated several derivatives of piperidine-pyrazole compounds against common bacterial strains using the serial dilution method. Results indicated that certain derivatives exhibited significant antimicrobial activity comparable to standard antibiotics, suggesting their potential as new therapeutic agents .
Case Study 2: Anti-inflammatory Properties
In vitro studies demonstrated that similar piperidine derivatives could inhibit pro-inflammatory cytokines in macrophage cell lines. This suggests that this compound may also exert anti-inflammatory effects, warranting further investigation into its mechanism of action .
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Key Observations:
Substitution of the pyrazole with a chlorophenyl group (as in CAS 494825-73-9) introduces electronegativity, which may improve target binding but reduce metabolic stability .
Heterocyclic Core Variations :
- Pyrazolo[3,4-b]pyridine derivatives (e.g., CAS 1005612-70-3) exhibit extended aromatic systems, likely enhancing interactions with hydrophobic enzyme pockets .
- Pyrimidine-containing analogs (e.g., CAS 1171317-51-3) offer additional hydrogen-bonding sites, improving solubility and specificity .
Piperazine derivatives (e.g., CAS 957428-72-7) are often explored for CNS targets due to their ability to cross the blood-brain barrier .
Biological Activity
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines pyrazole and piperidine moieties, which may contribute to its diverse pharmacological effects.
- Molecular Formula : C20H25N5O2S
- Molecular Weight : 399.5 g/mol
- IUPAC Name : 2-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]carbohydrazide
- CAS Number : 1005627-84-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrazole moiety is known for its potential to act as an enzyme inhibitor, while the piperidine structure may facilitate interactions with various biological targets, modulating signal transduction pathways.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine derivatives exhibit significant antimicrobial activity. For instance, related pyrazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole A | Staphylococcus aureus | 2 μg/mL |
| Pyrazole B | Escherichia coli | 4 μg/mL |
| Pyrazole C | Bacillus subtilis | 1 μg/mL |
Anti-inflammatory Activity
Research has also explored the anti-inflammatory potential of similar compounds. The presence of the sulfonyl group is believed to enhance the anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated various pyrazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated that certain derivatives exhibited potent activity against Candida albicans, with inhibition percentages significantly higher than standard treatments like ketoconazole .
- Mechanistic Insights : Another study investigated the binding interactions of pyrazole derivatives with target proteins involved in inflammatory responses. Molecular docking studies revealed strong binding affinities with key amino acids in the active sites of these proteins, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide?
To optimize synthesis, employ stepwise sulfonylation and hydrazide coupling. Use polar aprotic solvents (e.g., acetonitrile or DMF) to enhance reactivity during sulfonylation. Adjust reaction temperatures (e.g., 60–80°C) and stoichiometric ratios of reagents (e.g., 1.2:1 sulfonyl chloride to piperidine derivative) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Validate intermediates using and to confirm structural integrity .
Basic: How can researchers determine the stability of this compound under varying experimental conditions?
Conduct accelerated stability studies:
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Photostability : Expose samples to UV/visible light (ICH Q1B guidelines) and monitor degradation via HPLC.
- Hydrolytic stability : Test in buffers (pH 1–13) at 25–60°C, analyzing hydrolytic products by LC-MS.
Stability-indicating methods (e.g., reverse-phase HPLC with UV detection) are critical for quantifying degradation .
Advanced: What computational strategies can predict reaction pathways for modifying the pyrazole-piperidine core?
Leverage quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like the Artificial Force-Induced Reaction (AFIR) method map energetically favorable pathways. Pair this with molecular dynamics simulations to explore solvent effects. Experimental validation via kinetics and MS fragmentation can corroborate computational predictions .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural characterization?
Cross-validate using complementary techniques:
- Discrepant peaks : Perform or NOESY to assign overlapping signals.
- Ambiguous IR stretches : Compare with computed vibrational spectra (DFT).
- Mass spec anomalies : Use high-resolution MS (HRMS) to distinguish isotopic patterns from impurities. X-ray crystallography provides definitive structural confirmation if crystals are obtainable .
Basic: What toxicological screening approaches are applicable for early-stage safety assessment?
- In vitro assays : Use Ames test (bacterial reverse mutation) for mutagenicity and MTT assay (cell viability) for acute toxicity.
- In silico tools : Apply QSAR models (e.g., ProTox-II) to predict LD and organ-specific toxicity.
- Metabolic profiling : Incubate with liver microsomes (human/rodent) to identify reactive metabolites via LC-HRMS .
Advanced: What mechanistic insights can kinetic isotope effects (KIEs) provide for sulfonylation reactions?
Perform - or -labeling at reactive sites (e.g., piperidine nitrogen). Measure KIEs using or GC-MS. A primary KIE (>1) suggests bond-breaking in the rate-determining step (e.g., nucleophilic attack). Secondary KIEs indicate transition-state geometry changes (e.g., steric effects from the ethyl-methyl pyrazole group) .
Basic: What strategies validate the biological target engagement of this compound in enzyme inhibition studies?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (K, k/k).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
Advanced: How can researchers profile degradation products under oxidative stress conditions?
Use forced degradation with (3% v/v, 40°C). Analyze by LC-HRMS with positive/negative ionization modes. Fragment ions (MS/MS) aid in structural elucidation. Compare with in silico tools (e.g., Meteor Nexus) to predict plausible oxidative pathways (e.g., sulfoxide formation) .
Advanced: What green chemistry principles apply to scaling up synthesis while minimizing waste?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative.
- Catalysis : Use immobilized lipases for enantioselective steps to reduce metal waste.
- Process intensification : Adopt continuous-flow reactors to enhance heat/mass transfer and reduce reaction times. Lifecycle assessment (LCA) tools quantify environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
